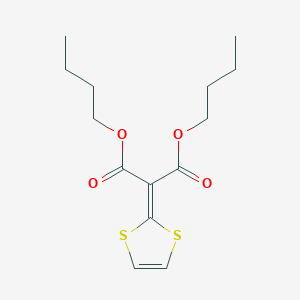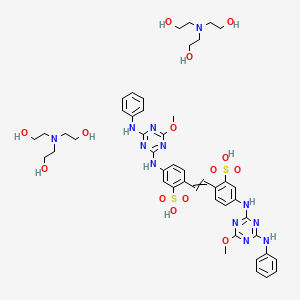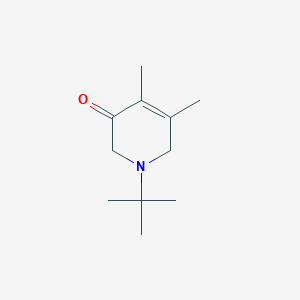![molecular formula C20H13F2N3O5 B14595972 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide CAS No. 60731-67-1](/img/structure/B14595972.png)
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is a complex organic compound characterized by the presence of fluorine, nitro, and carbamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-difluorobenzoic acid with 4-(4-nitrophenoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2,6-Difluoro-N-{[4-(4-aminophenoxy)phenyl]carbamoyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-Difluorobenzoic acid and 4-(4-nitrophenoxy)aniline.
Applications De Recherche Scientifique
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.
4-(4-Nitrophenoxy)aniline: Another precursor used in the synthesis.
N,N-Difluoro-2,4,6-trinitroaniline: Shares the difluoro and nitro functionalities but differs in overall structure and applications.
Uniqueness
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
60731-67-1 |
|---|---|
Formule moléculaire |
C20H13F2N3O5 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
2,6-difluoro-N-[[4-(4-nitrophenoxy)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H13F2N3O5/c21-16-2-1-3-17(22)18(16)19(26)24-20(27)23-12-4-8-14(9-5-12)30-15-10-6-13(7-11-15)25(28)29/h1-11H,(H2,23,24,26,27) |
Clé InChI |
PJXRAKMUWSQURJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


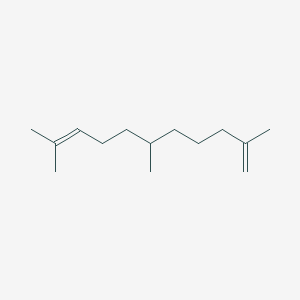
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)


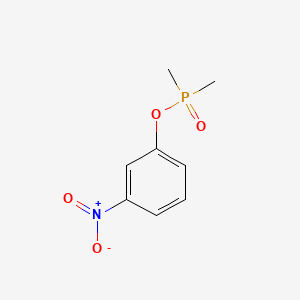
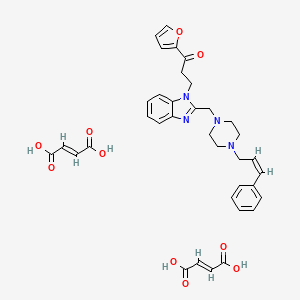
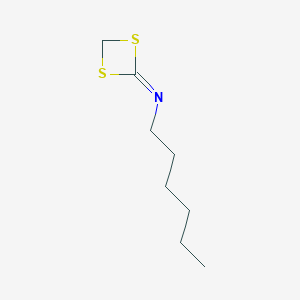
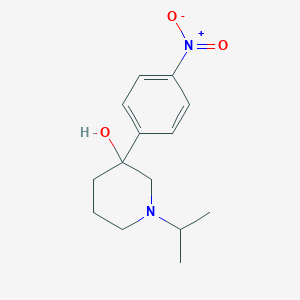
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
